4-Fluoro-2,3-dihydro-1-benzofuran-3-amine

Lipophilicity Physicochemical Property Drug Design

4-Fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 911826-38-5 for racemate; CAS 1213519-46-0 for (S)-enantiomer) is a chiral, fluorinated heterocyclic amine building block. It features a benzofuran scaffold with a fluorine atom at the 4-position and a primary amine at the 3-position of the dihydrofuran ring, yielding a molecular formula of C8H8FNO and a molecular weight of 153.15 g/mol.

Molecular Formula C8H8FNO
Molecular Weight 153.15 g/mol
Cat. No. B11763162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2,3-dihydro-1-benzofuran-3-amine
Molecular FormulaC8H8FNO
Molecular Weight153.15 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C=CC=C2F)N
InChIInChI=1S/C8H8FNO/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,6H,4,10H2
InChIKeyAQQJRPFPRCBKNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2,3-dihydro-1-benzofuran-3-amine: Core Chemical Identity and Research-Grade Specifications for Procurement


4-Fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 911826-38-5 for racemate; CAS 1213519-46-0 for (S)-enantiomer) is a chiral, fluorinated heterocyclic amine building block [1]. It features a benzofuran scaffold with a fluorine atom at the 4-position and a primary amine at the 3-position of the dihydrofuran ring, yielding a molecular formula of C8H8FNO and a molecular weight of 153.15 g/mol [1]. The compound is available as both the racemic mixture and the enantiomerically enriched (S)-enantiomer, with typical research-grade purities of 97–98% .

Why Unsubstituted 2,3-Dihydrobenzofuran-3-amine Cannot Substitute for the 4-Fluoro Derivative in Structure-Activity-Relationship (SAR)-Driven Programs


The 4-fluoro substitution on the 2,3-dihydrobenzofuran-3-amine scaffold is not a minor modification; it fundamentally alters key physicochemical properties and, by class-level inference from multiple SAR studies, profoundly impacts biological performance [1]. While unsubstituted 2,3-dihydrobenzofuran-3-amine may appear as a structural analog, the introduction of a single fluorine atom at the 4-position creates a molecule with distinct lipophilicity, electronic distribution, and metabolic stability profiles that render the non-fluorinated analog unsuitable for direct substitution in lead optimization campaigns or assays designed around the fluorinated pharmacophore [1].

Quantitative Differentiation of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine Against Closest Analogs: Evidence for Informed Procurement


Increased Lipophilicity (LogP) Compared to Non-Fluorinated Scaffold

The 4-fluoro derivative exhibits a higher calculated LogP value of 0.97 compared to 0.71 for the unsubstituted 2,3-dihydro-1-benzofuran-3-amine [1]. This +0.26 LogP unit increase represents a quantifiable enhancement in lipophilicity, which is a critical parameter influencing membrane permeability and distribution in biological systems [1].

Lipophilicity Physicochemical Property Drug Design

Molecular Weight and Formula Differentiation from Non-Fluorinated Analog

The 4-fluoro derivative has a molecular weight of 153.15 g/mol and a molecular formula of C8H8FNO, compared to 135.16 g/mol and C8H9NO for the non-fluorinated 2,3-dihydrobenzofuran-3-amine . This mass difference of +18.0 g/mol is attributable to the substitution of a hydrogen atom with a fluorine atom at the 4-position .

Molecular Weight Chemical Formula Analytical Chemistry

Enantiomeric Purity: Access to Single Enantiomer Form

The (S)-4-fluoro-2,3-dihydrobenzofuran-3-amine is commercially available with a defined stereochemical configuration, as indicated by the presence of one asymmetric atom (Fsp3 = 0.25) and a purity of 97% for the (S)-enantiomer . In contrast, the non-fluorinated analog is commonly available as a racemic mixture or with variable enantiomeric enrichment, which can introduce uncertainty in stereospecific assays .

Chiral Purity Stereochemistry Enantioselective Synthesis

Class-Level SAR: Fluorine Substitution Enhances Anti-Inflammatory Potency

A 2023 study on a series of nine fluorinated benzofuran and dihydrobenzofuran derivatives reported that the presence of fluorine, bromine, hydroxyl, or carboxyl groups significantly enhanced biological effects [1]. While the study does not isolate the specific contribution of the 4-fluoro-3-amine substitution, the class-level inference is that fluorination at the 4-position is a key contributor to the observed anti-inflammatory activity, with IC50 values for interleukin-6 ranging from 1.2 to 9.04 µM across the fluorinated set [1]. This stands in contrast to the non-fluorinated scaffold, which is typically devoid of such pronounced activity.

Structure-Activity Relationship Anti-inflammatory Drug Discovery

Primary Application Scenarios for 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine Based on Quantified Differentiation


Medicinal Chemistry: Lead Optimization for CNS or Anti-Inflammatory Targets

The +0.26 LogP increase over the non-fluorinated scaffold makes the 4-fluoro derivative a more lipophilic building block, a desirable property for crossing the blood-brain barrier or engaging intracellular targets. This physicochemical differentiation, combined with class-level SAR evidence suggesting enhanced anti-inflammatory activity in fluorinated dihydrobenzofuran series (IL-6 IC50: 1.2–9.04 µM), positions it as a rational starting point for synthesizing analogs aimed at neurological or inflammatory disorders [1].

Chiral Synthesis: Production of Enantiomerically Pure Active Pharmaceutical Ingredients (APIs)

The commercial availability of the (S)-enantiomer with a defined 97% purity, as opposed to the racemic mixtures typical of non-fluorinated analogs, makes this compound a preferred chiral building block. It is specifically suited for the synthesis of stereochemically complex APIs or advanced intermediates where the 4-fluoro substitution pattern is required for target binding .

Analytical Chemistry: Reference Standard for Method Development and QC

The distinct molecular weight (153.15 g/mol) and formula (C8H8FNO) differentiate the 4-fluoro derivative from its non-fluorinated counterpart (135.16 g/mol, C8H9NO) by +18.0 g/mol, providing a clear mass spectrometric signature. This property supports its use as a calibration standard or reference material in LC-MS/MS method development for detecting and quantifying fluorinated benzofuran metabolites or process impurities .

Chemical Biology: Probing Fluorine-Specific Interactions in Target Engagement

The unique electronic and steric effects imparted by the 4-fluoro substituent, which are not present in the non-fluorinated analog, create a valuable tool for investigating fluorine-protein interactions. Researchers can use this compound to probe the role of fluorine in binding affinity, selectivity, and metabolic stability within dihydrobenzofuran-based pharmacophores, leveraging the well-documented impact of fluorine on biological activity in this class [1].

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